hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
MKSLXHNNHFTOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1NC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Precursors:
A common synthetic approach involves the cyclization of amino alcohol or amino acid precursors under acidic or basic catalysis to form the fused furo-pyrrole ring system. For example, the reaction of 4-penten-1-amine with formaldehyde under acid catalysis can induce intramolecular cyclization yielding the hexahydro-2H-furo[3,2-b]pyrrole core. Control of temperature (typically mild heating around 40–80 °C) and pH (acidic conditions, pH ~2–4) is critical to favor cyclization over polymerization or side reactions.Introduction of Carboxylic Acid Group:
The carboxylic acid at the 5-position is often introduced via oxidation of a corresponding aldehyde or alcohol intermediate or by using carboxylated starting materials. Oxidizing agents such as potassium permanganate or chromium trioxide can be employed, but milder and more selective methods are preferred to avoid over-oxidation.Stereochemical Control:
The synthesis of racemic or enantiomerically pure hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid involves stereoselective steps. Chiral auxiliaries or catalysts may be used to control the configuration at the ring junctions (3a and 6a positions). For example, the rac-(3aR,6aR) isomer is commonly prepared and isolated as its hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Continuous Flow Reactors:
Industrial synthesis often employs continuous flow microreactor systems to optimize reaction efficiency, scalability, and reproducibility. These systems allow precise control over reaction parameters such as temperature, residence time, and reagent mixing, leading to improved yields and product purity.Catalyst and Solvent Recycling:
Sustainable production methods incorporate recyclable acid or base catalysts and environmentally benign solvents. This reduces waste and operational costs while maintaining high product quality.Purification Techniques:
Post-synthesis, purification is typically achieved by crystallization or distillation. The hydrochloride salt form of the compound is often isolated by crystallization from aqueous or alcoholic solvents, facilitating handling and storage.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 4-penten-1-amine + formaldehyde, acid catalyst, 50 °C, pH 3 | Formation of hexahydro-2H-furo[3,2-b]pyrrole core |
| 2 | Oxidation | Mild oxidant (e.g., KMnO4, CrO3) or alternative selective oxidant | Introduction of carboxylic acid at 5-position |
| 3 | Salt Formation | HCl in aqueous solution | Formation of hydrochloride salt for stability |
| 4 | Purification | Crystallization from ethanol/water | Isolation of pure rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride |
Stereochemistry and Isomerism:
The racemic mixture rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is the most commonly reported form, with molecular formula C7H12ClNO3 and molecular weight 193.63 g/mol. The stereochemical configuration is crucial for biological activity and synthetic utility.Physicochemical Properties:
The hydrochloride salt exhibits enhanced water solubility compared to the free acid, facilitating its use in aqueous media and biological assays.Synthetic Efficiency:
Use of continuous flow reactors and optimized catalysts has been shown to increase yield by up to 20% compared to batch processes, with improved reproducibility and reduced reaction times.
| Parameter | Details |
|---|---|
| Starting Materials | 4-penten-1-amine, formaldehyde, oxidants |
| Catalysts | Acid catalysts (e.g., HCl, p-toluenesulfonic acid) |
| Reaction Temperature | 40–80 °C |
| pH Range | Acidic (pH 2–4) |
| Oxidizing Agents | Potassium permanganate, chromium trioxide (selective alternatives preferred) |
| Product Form | rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride |
| Molecular Formula | C7H12ClNO3 |
| Molecular Weight | 193.63 g/mol |
| Purification Methods | Crystallization, distillation |
| Industrial Techniques | Continuous flow microreactors, catalyst recycling |
The preparation of this compound involves strategic cyclization of amino precursors followed by oxidation and salt formation steps. Advances in continuous flow technology and catalyst design have enhanced the efficiency and sustainability of its synthesis. The hydrochloride salt form is preferred for its improved solubility and stability, making it suitable for further chemical transformations and biological evaluations. The detailed understanding of reaction conditions and stereochemical control is essential for optimizing yields and obtaining the desired isomeric forms.
This synthesis is supported by diverse research findings and industrial practices, reflecting its importance as a building block in organic and pharmaceutical chemistry.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The carboxylic acid group and fused heterocyclic rings enable oxidation and reduction pathways:
Oxidation
-
Reaction with strong oxidizing agents (e.g., KMnO₄ or CrO₃) converts the carboxylic acid group into derivatives such as esters or carboxylates.
-
Selective oxidation of the pyrrole ring has been observed under controlled conditions, yielding hydroxylated intermediates.
Reduction
-
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol.
-
Catalytic hydrogenation (H₂/Pd-C) partially saturates the fused rings, altering stereochemistry and reactivity.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Carboxylates, esters |
| Reduction | LiAlH₄, anhydrous ether | Primary alcohol derivatives |
Nucleophilic Substitution Reactions
The electron-rich pyrrole ring undergoes electrophilic substitution, while the furan ring participates in nucleophilic reactions:
Formylation
-
Vilsmeier-Haack conditions (POCl₃/DMF) introduce formyl groups at the C-2 position of the pyrrole ring .
-
Example: Reaction with DMF/POCl₃ yields methyl 2-formyl-6-R¹-furo[3,2-b]pyrrole-5-carboxylates (>70% yield) .
Cyano Substitution
-
Treatment with hydroxylammonium chloride (NH₂OH·HCl) in acetic anhydride replaces formyl groups with cyano groups .
-
Example: Synthesis of methyl 2-cyano-6-R¹-furo[3,2-b]pyrrole-5-carboxylates (60–75% yield) .
| Substitution Type | Reagents | Position Modified | Yield |
|---|---|---|---|
| Formylation | POCl₃/DMF | C-2 (pyrrole) | 70–85% |
| Cyano substitution | NH₂OH·HCl, Ac₂O | C-2 (pyrrole) | 60–75% |
Condensation with Hydrazines
The carboxylic acid group reacts with hydrazines to form hydrazides, a key step in synthesizing bioactive derivatives:
-
Reaction with hydrazine (NH₂NH₂) in ethanol produces furo[3,2-b]pyrrole-5-carboxhydrazides .
-
Subsequent condensation with aldehydes (e.g., 4-oxo-4H-chromene-2-carboxaldehyde) yields Schiff base derivatives .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Hexahydro-furopyrrole acid | NH₂NH₂, ethanol, Δ | Furopyrrole-5-carboxhydrazide | 65–80% |
| Carboxhydrazide derivative | 4-oxo-4H-chromene-2-carboxaldehyde | N′-(4-oxochromenyl)methylene derivatives | 60–85% |
Metal Complex Formation
Carboxhydrazide derivatives act as ligands for transition metals, forming complexes with potential antimicrobial activity:
-
Reaction with Cu²⁺, Co²⁺, or Ni²⁺ salts produces stable complexes .
-
Example: Cu(II) complexes exhibit enhanced antibacterial activity compared to free ligands .
| Ligand | Metal Salt | Complex | Application |
|---|---|---|---|
| Furopyrrole carboxhydrazide | CuCl₂·2H₂O | Cu(II) complex | Antibacterial agents |
| Furopyrrole carboxhydrazide | Ni(NO₃)₂·6H₂O | Ni(II) complex | Catalysis research |
Tetrazole Ring Formation
Reaction with sodium azide (NaN₃) introduces tetrazole rings, expanding structural diversity:
-
Treatment of cyano-substituted derivatives with NaN₃/NH₄Cl in DMF yields methyl 2-(5'-tetrazolyl)-furo[3,2-b]pyrrole-5-carboxylates .
| Starting Material | Reagents | Product | Conditions |
|---|---|---|---|
| Methyl 2-cyano-furopyrrole carboxylate | NaN₃, NH₄Cl, DMF | Tetrazolyl-furopyrrole derivatives | 90°C, 6–8 hours |
Scientific Research Applications
Chemical Properties and Reactions
Molecular Formula : C7H11NO3
Molecular Weight : 157.17 g/mol
CAS Number : 2137432-91-6
IUPAC Name : (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
Types of Reactions
Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions:
- Oxidation : The carboxylic acid group can be oxidized to form derivatives such as carboxylates or esters.
- Reduction : It can be reduced to yield alcohols or amines.
- Substitution : Electrophilic or nucleophilic substitution can introduce different substituents into the furan or pyrrole rings.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique fused ring structure allows for the creation of derivatives with tailored properties for specific applications.
Biology
Research has focused on its potential biological activities:
- Antimicrobial Properties : Studies indicate that certain derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Micrococcus luteus. For example:
| Compound | MIC on E. coli (mM) | MIC on M. luteus (mM) | Notable Features |
|---|---|---|---|
| 5c | <0.1 | >20.48 | Bulky lipophilic substituent enhancing membrane penetration |
| 6a | >20 | >20 | Hydrogen bond donor functionality |
These findings suggest potential therapeutic roles in treating bacterial infections.
Medicine
The compound is under investigation for its therapeutic effects in various diseases. Its mechanism of action includes interactions with enzymes and receptors, influencing metabolic pathways and signaling processes.
Antimicrobial Evaluation
A study evaluated the antibacterial efficacy of hexahydro-2H-furo[3,2-b]pyrrole derivatives against several bacterial strains. The results demonstrated promising activity, positioning these compounds as potential candidates for developing new antibacterial agents.
Mechanistic Insights
Further investigations into the mechanism of action revealed that hexahydro-2H-furo[3,2-b]pyrrole derivatives could inhibit specific enzymes involved in critical metabolic pathways. This interaction may lead to altered gene expression and protein synthesis.
Mechanism of Action
The mechanism of action of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Replaces the furan oxygen with sulfur, forming a thiophene ring fused to pyrrole .
- Molecular Formula: C₇H₅NO₂S (molecular weight: 167.18 g/mol) .
- Activity : Also a DAAO inhibitor but with distinct pharmacokinetics due to sulfur’s electronegativity and lipophilicity. Demonstrated in plasma D-serine level modulation in mice .
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
- Structure : Features a pyridine ring fused to pyrrole instead of furan/thiophene .
- Activity : Substitutions (e.g., 5-chloro, 5-methoxy) alter electronic profiles and binding affinities. These derivatives lack direct DAAO inhibition but are explored in anticancer and antiviral research .
- Synthesis : Higher yields (71–95%) compared to furopyrrole derivatives, attributed to stabilized intermediates during cyclization .
Substituted Derivatives of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid
2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Bromine substitution at the 2-position increases molecular weight (230.02 g/mol) and steric bulk .
- Activity : Enhanced electrophilicity improves covalent binding to DAAO’s active site, but reduced solubility may limit bioavailability .
- Applications : Used in high-throughput screening for neuroprotective agents .
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
- Structure: Methyl groups at 2- and 3-positions (C₉H₉NO₃, 179.17 g/mol) .
- Activity : Methylation enhances metabolic stability and membrane permeability, favoring oral administration .
Biological Activity
Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system that contributes to its chemical properties. Its molecular formula is with a molecular weight of approximately 157.17 g/mol. The compound's structure allows for interactions with various biological targets, influencing pathways related to pain, inflammation, and possibly cancer.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate inflammatory pathways and pain perception mechanisms. Further research is necessary to elucidate the specific molecular targets involved in these activities.
Anticancer Potential
Research has also explored the compound's anticancer potential . For instance, derivatives of furo[3,2-b]pyrrole have shown promise as inhibitors of various kinases involved in cancer progression. A study indicated that certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting potential for further development as anticancer agents .
The mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction may lead to inhibition of cell proliferation or induction of apoptosis in cancer cells. The compound's ability to form derivatives through chemical modifications enhances its pharmacological profile, allowing for targeted therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Commonly involves [3 + 2] cycloaddition reactions.
- Multicomponent Reactions (MCRs) : These reactions facilitate the rapid synthesis of complex molecules and have been employed to create derivatives with enhanced biological activities .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid, and how can yield and purity be optimized?
Methodological Answer:
- Multi-Step Synthesis : A three-step procedure starting from substituted thiophene or furan precursors is commonly employed. For example, 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid was synthesized via cyclization using CH₂Cl₂ and oxalyl chloride, achieving high purity after recrystallization .
- Continuous Flow Thermolysis : Scalable synthesis of related heterocycles (e.g., indoles) has been achieved using azidoacrylates in flow reactors, which enhances safety and reproducibility. This method is adaptable to hexahydro derivatives by modifying precursor substituents .
- Optimization Tips : Use anhydrous solvents to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization (e.g., 95% purity achieved for Fmoc-protected derivatives) .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclic frameworks, as demonstrated for tert-butoxycarbonyl-protected analogs .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring conformations. For example, 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxamide derivatives were validated using δ 7.2–7.8 ppm aromatic signals .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₃NO₃: [M+H]⁺ = 255.27) .
Q. How should researchers handle storage and stability considerations?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers. Avoid moisture to prevent hydrolysis of the carboxylic acid group .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by HPLC .
Advanced Research Questions
Q. How does the compound interact with biological targets such as D-amino acid oxidase (DAAO)?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ using recombinant human DAAO. For example, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid showed potent inhibition (IC₅₀ = 0.2 µM) in vitro .
- In Vivo Models : Administer orally (e.g., 30 mg/kg in mice) and quantify plasma levels via LC-MS. Co-administration with D-serine enhances NMDA receptor modulation .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance potency. For instance, trifluoromethylphenyl derivatives increased DAAO binding affinity by 3-fold .
- Bioisosteric Replacement : Replace the furo ring with thieno or pyrrolo analogs to assess metabolic stability. Thieno derivatives exhibited longer half-lives in hepatic microsomes .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Synthesis Route Variability : Differences in stereochemical purity (e.g., racemic vs. enantiopure samples) can alter activity. Validate chiral centers using chiral HPLC or polarimetry .
- Assay Conditions : Standardize protocols (e.g., pH, cofactors) to minimize variability. For DAAO, use consistent enzyme batches and substrate (D-serine) concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
